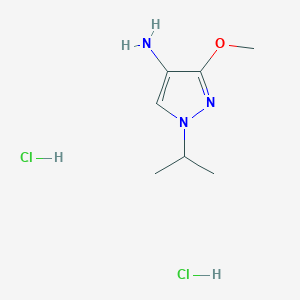
3-Methoxy-1-propan-2-ylpyrazol-4-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Hexadentate Ligands for Group 13 Metal Ions
Hexadentate N3O3 amine phenols, which are structurally related to pyrazole derivatives, have been synthesized and characterized, showing evidence for intrastrand and interstrand hydrogen-bonding in polydentate tripodal amine phenols. These compounds are significant in the study of coordination chemistry and could be used in the synthesis of complex materials and catalysts (Liu et al., 1993).
Modification of Polymeric Materials
Amine compounds have been used to modify radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels through condensation reaction, demonstrating potential for medical applications due to their antibacterial and antifungal activities. This suggests that pyrazole derivatives with amine functionalities could be explored for modifying polymeric materials to enhance their biological activity and thermal stability (Aly & El-Mohdy, 2015).
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations have been performed on similar compounds to understand their structural and spectroscopic data, providing insights into their potential biological effects. Such studies indicate that 3-Methoxy-1-propan-2-ylpyrazol-4-amine; dihydrochloride could be a candidate for further biological and pharmaceutical research (Viji et al., 2020).
Corrosion Inhibition
Quinoxaline-based propanones, structurally related to pyrazole derivatives, have been tested as inhibitors of mild steel corrosion in acidic media, demonstrating the utility of such compounds in materials science for protecting metals against corrosion. This suggests potential industrial applications for pyrazole derivatives in corrosion inhibition (Olasunkanmi & Ebenso, 2019).
Propriétés
IUPAC Name |
3-methoxy-1-propan-2-ylpyrazol-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.2ClH/c1-5(2)10-4-6(8)7(9-10)11-3;;/h4-5H,8H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDGNBNJHJOROU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)OC)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-1-propan-2-ylpyrazol-4-amine;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7lambda6-Thia-1-azaspiro[4.4]nonane 7,7-dioxide;hydrochloride](/img/structure/B2956466.png)
![N-(2-benzoyl-4-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2956468.png)
![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2956470.png)


![ethyl N-[(2Z)-2-{[(morpholin-4-yl)amino]methylidene}-3-oxobutanoyl]carbamate](/img/structure/B2956480.png)

![1-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2956482.png)

![N-[(5-chloro-2-methoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2956485.png)
![N-[3-[2-(3-Chlorophenyl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2956486.png)
